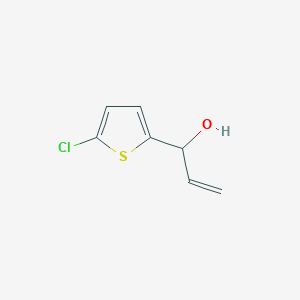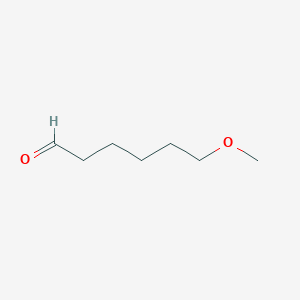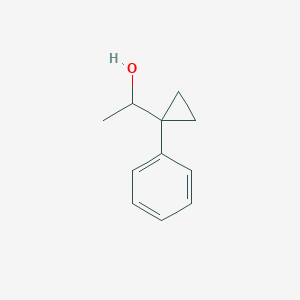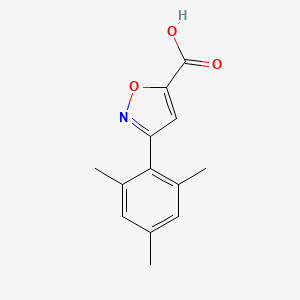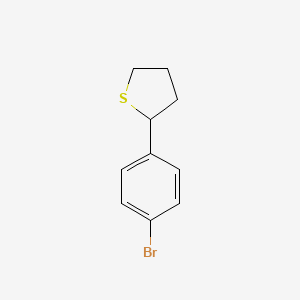
2-(4-Bromophenyl)thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)thiolane is an organic compound characterized by a thiolane ring substituted with a bromophenyl group at the second position Thiolanes are five-membered sulfur-containing heterocycles, and the presence of a bromophenyl group adds unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with thiolane-2-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the desired thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenylthiolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiolane.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)thiolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)thiolane depends on its specific application. In chemical reactions, the thiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The bromophenyl group can participate in various substitution reactions, allowing for the formation of diverse derivatives. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.
Similar Compounds:
2-Phenylthiolane: Lacks the bromine substituent, leading to different reactivity and properties.
2-(4-Chlorophenyl)thiolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
2-(4-Methylphenyl)thiolane: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C10H11BrS |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)thiolane |
InChI |
InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |
InChI Key |
MYMSHLXUVSXSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



